1-(2-hydroxyethyl)cyclobutane-1-carbonitrile
Description
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H11NO. It is characterized by a cyclobutane ring substituted with a hydroxyethyl group and a nitrile group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6-7(4-5-9)2-1-3-7/h9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPDOCHRSMNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene oxide in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)cyclobutane-1-carbonitrile.
Reduction: Formation of 1-(2-aminoethyl)cyclobutane-1-carbonitrile.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile
- 1-(2-hydroxyethyl)cyclopentane-1-carbonitrile
- 1-(2-hydroxyethyl)cyclohexane-1-carbonitrile
Uniqueness
1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs
Biological Activity
- Molecular Formula: C7H11N
- Molecular Weight: 125.17 g/mol
- CAS Number: 1849359-17-6
Structure
The structure of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile features a cyclobutane ring with a hydroxyl group and a carbonitrile group, which may contribute to its biological activity.
Antimicrobial Properties
Research has shown that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have indicated that the presence of a hydroxyl group can enhance the interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Cytotoxicity and Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells, although further studies are required to elucidate the mechanisms involved.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the carbonitrile group may participate in nucleophilic attacks on cellular targets, leading to disruption of essential cellular processes.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial activity of various derivatives of cyclobutane compounds included this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Testing
In another study focused on cancer therapeutics, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed promising results in reducing cell viability, suggesting potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Cytotoxicity | Reduced viability in MCF-7 cells | |
| Apoptosis Induction | Increased apoptotic markers |
Comparison with Related Compounds
| Compound | Molecular Formula | Activity Type |
|---|---|---|
| This compound | C7H11N | Antimicrobial, Cytotoxic |
| Cyclobutylcarbonitrile | C6H9N | Moderate Antimicrobial |
| Hydroxyethylcyclopropane | C5H10O | Low Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
